molecular formula C9H8O4 B2698088 4-(Furan-2-yl)oxane-2,6-dione CAS No. 1268140-00-6

4-(Furan-2-yl)oxane-2,6-dione

Cat. No.: B2698088
CAS No.: 1268140-00-6
M. Wt: 180.159
InChI Key: VQGRAZDUMMKOKM-UHFFFAOYSA-N
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Description

“4-(Furan-2-yl)oxane-2,6-dione” is a chemical compound that contains a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound is related to tetrahydropyran, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of furan derivatives often involves reactions with alcohols and 3,4-dihydropyran . The 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols. Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .


Chemical Reactions Analysis

Furan derivatives have occupied a unique place in the field of medicinal chemistry. The incorporation of the furan nucleus is an important synthetic strategy in drug discovery . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Scientific Research Applications

Synthesis Methodologies and Chemical Transformations

One significant application of 4-(Furan-2-yl)oxane-2,6-dione derivatives is in the field of synthetic organic chemistry, where these compounds serve as precursors or intermediates in the synthesis of complex molecules. For instance, the photoinduced direct oxidative annulation of butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates provides access to highly functionalized polyheterocyclic compounds. This method, notable for its oxidant and transition-metal-free conditions, illustrates the utility of furan derivatives in constructing polyheterocyclic structures with potential biological activities (Zhang et al., 2017).

Catalysis and Material Development

In the realm of catalysis, this compound derivatives have been explored for their potential in facilitating various chemical reactions. The gold-catalyzed ring opening of 2,5-dimethyl furan, for example, leverages the reactivity of furan derivatives under mild conditions to produce valuable chemical intermediates. This approach underscores the role of furan derivatives in developing green chemical processes and sustainable catalysts (Miedziak et al., 2018).

Future Directions

Furan platform chemicals have the potential to replace traditional resources such as crude oil with biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Properties

IUPAC Name

4-(furan-2-yl)oxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8-4-6(5-9(11)13-8)7-2-1-3-12-7/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGRAZDUMMKOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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